molecular formula C21H19ClN2O3S B3468257 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine

1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3468257
M. Wt: 414.9 g/mol
InChI Key: NNOLDPMXORBWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine, also known as CNS-7056, is a compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has been shown to have promising effects on various biological systems, including the central nervous system.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential therapeutic applications in various biological systems. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Furthermore, this compound has been studied for its potential use as a diagnostic tool for certain diseases, such as prostate cancer.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to act on several biological pathways. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. It has also been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the levels of certain inflammatory markers, such as TNF-alpha and IL-6, in animal models of inflammation. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and characterized, making it a well-established research tool. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Furthermore, there is a need for more studies on the safety and toxicity of this compound, particularly in human subjects. Finally, there is a need for more studies on the potential diagnostic applications of this compound, particularly in the field of cancer research.

properties

IUPAC Name

(2-chlorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-20-8-4-3-7-19(20)21(25)23-11-13-24(14-12-23)28(26,27)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOLDPMXORBWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.